Cas no 1416344-13-2 ((4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid)
![(4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid structure](https://ja.kuujia.com/scimg/cas/1416344-13-2x500.png)
(4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid 化学的及び物理的性質
名前と識別子
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- (4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- Acetic acid, 2-[[4-(2-propen-1-yl)-5-propyl-4H-1,2,4-triazol-3-yl]thio]-
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- インチ: 1S/C10H15N3O2S/c1-3-5-8-11-12-10(13(8)6-4-2)16-7-9(14)15/h4H,2-3,5-7H2,1H3,(H,14,15)
- InChIKey: RCAVXCAONDTSPZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CSC1N(CC=C)C(CCC)=NN=1
(4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503228-1g |
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)aceticacid |
1416344-13-2 | 97% | 1g |
$317 | 2022-09-03 |
(4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
(4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acidに関する追加情報
Compound CAS No. 1416344-13-2: (4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic Acid
The compound with CAS No. 1416344-13-2, commonly referred to as (4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique [1,2,4]triazole core, which is a heterocyclic aromatic system known for its stability and versatility in various chemical reactions. The presence of an allyl group and a propyl substituent further enhances its chemical reactivity and potential applications in drug design.
Recent studies have highlighted the importance of sulfanyl groups in medicinal chemistry, as they can significantly influence the pharmacokinetic properties of a compound. The acetic acid moiety in this molecule serves as a functional group that can be easily modified to tailor the compound's biological activity. Researchers have explored the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties.
The synthesis of (4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has been shown to improve the efficiency of key steps in the synthesis pathway, such as the formation of the triazole ring and the introduction of the sulfanyl group. These advancements have made the compound more accessible for large-scale production and further research.
In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. Its ability to form stable conjugates with biologically active molecules makes it an attractive candidate for use in nanomedicine. Recent experiments have demonstrated that derivatives of this compound can enhance the bioavailability of therapeutic agents while reducing their toxicity.
Moreover, the [1,2,4]triazole core has been implicated in various biochemical processes, including enzyme inhibition and receptor binding. Studies conducted in vitro have revealed that this compound exhibits moderate inhibitory activity against several key enzymes involved in inflammatory pathways. These findings suggest that it could serve as a lead compound for developing novel anti-inflammatory drugs.
Another area of interest is the potential use of this compound in agricultural chemistry. Its ability to act as a plant growth regulator has been explored in recent agricultural studies. Preliminary results indicate that it can stimulate root development and enhance stress tolerance in crops, making it a potential candidate for sustainable agricultural practices.
The structural versatility of (4-Allyl-5-propyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid also lends itself to applications in materials science. Researchers have investigated its use as a building block for constructing advanced materials with tailored electronic properties. For instance, derivatives of this compound have been incorporated into organic semiconductors to improve their charge transport characteristics.
In conclusion, CAS No. 1416344-13-2 represents a multifaceted organic molecule with significant potential across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug discovery, materials science, and agricultural chemistry. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in shaping future innovations in these fields.
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